molecular formula C7H12ClNO4S B8749417 2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride

2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride

Cat. No.: B8749417
M. Wt: 241.69 g/mol
InChI Key: KNMSOMGVNLBQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride is a heterocyclic compound with the molecular formula C7H11NO4S. It is a five-membered ring structure containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties. This compound is often used as a building block in organic synthesis and has various applications in medicinal chemistry due to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride typically involves the reaction of thiazolidine derivatives with dimethyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a valuable tool in biological studies.

    Medicine: Its derivatives are being explored for their potential as therapeutic agents in treating various diseases.

    Industry: The compound is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride involves its interaction with specific molecular targets in cells. The sulfur and nitrogen atoms in its structure allow it to form strong bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of signaling pathways, resulting in its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-thiazolidine: A similar compound with a slightly different structure, used in similar applications.

    Dimethyl 5-methyl-1H-pyrrolo [2,3-b]pyridine-1,3-dicarboxylate: Another related compound with distinct biological activities.

    Diethyl 4,4’-dimethyl-2,2’-bithiazole-5,5’-dicarboxylate: A compound with similar chemical properties but different applications

Uniqueness

2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride stands out due to its unique combination of sulfur and nitrogen atoms in a five-membered ring structure. This configuration imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C7H12ClNO4S

Molecular Weight

241.69 g/mol

IUPAC Name

dimethyl 1,3-thiazolidine-2,4-dicarboxylate;hydrochloride

InChI

InChI=1S/C7H11NO4S.ClH/c1-11-6(9)4-3-13-5(8-4)7(10)12-2;/h4-5,8H,3H2,1-2H3;1H

InChI Key

KNMSOMGVNLBQJC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CSC(N1)C(=O)OC.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thiazolidine-2,4-dicarboxylic acid (1.00 g, 5.67 mmol) synthesized from L-cysteine and glyoxylic acid (aqueous solution) were added to a methanol solution (15 ml) of thionyl chloride (22.6 mmol), and the mixture was stirred at room temperature for 16 hours. The reaction mixture was concentrated, and to the residue was added ether. The crystals were collected by filtration, washed with ether, and dried under reduced pressure to give thiazolidine-2,4-dicarboxylic acid 2,4-dimethyl ester hydrochloride as crystals (1.29 g, 94.0%).
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1 g
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22.6 mmol
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15 mL
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